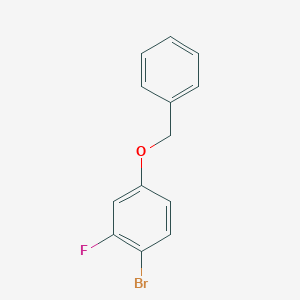

4-(Benzyloxy)-1-bromo-2-fluorobenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Benzyloxy-1-butanol can be prepared starting from butane-1,4-diol . Another example is the synthesis of benzimidazole derivatives, which involves the condensation of benzene rings with nitrogen-containing functional groups at ortho position .Chemical Reactions Analysis

While specific chemical reactions involving 4-(Benzyloxy)-1-bromo-2-fluorobenzene are not detailed in the available resources, reactions of similar compounds have been studied. For example, the reduction of 4-benzyloxy-3-chloronitrobenzene using traditional Pd/C catalyzed hydrogenation conditions has been reported .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity of Chalcones Derivatives

Specific Scientific Field

Pharmaceutical and Medicinal Chemistry

Summary of the Application

Chalcones derivatives, which can be synthesized using 4-(Benzyloxy)-2-hydroxybenzaldehyde, have wide applications in pharmaceutical and medicinal chemistry . They have been found to exhibit antimicrobial activity .

Methods of Application or Experimental Procedures

The chalcones derivatives were synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

Results or Outcomes

The synthesized compounds were screened for antimicrobial activity .

Synthesis of Transition Metal Complexes

Specific Scientific Field

Summary of the Application

Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been synthesized . These complexes have been found to exhibit antioxidant and antimicrobial activity .

Methods of Application or Experimental Procedures

The complexes were synthesized from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . They were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .

Results or Outcomes

The synthesized metal(II) complexes were found to be highly potent antioxidants and also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 μM range . The complexes were also assayed for their in vitro antimicrobial activities against four bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and two fungal strains (A. niger, C. albicans) by serial dilution method .

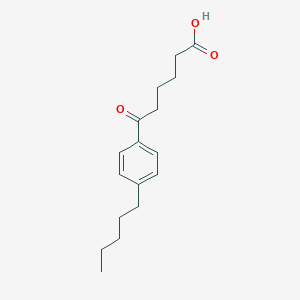

PPARα Agonists for Retinal Disorders

Summary of the Application

Peroxisome proliferator-activated receptor alpha (PPARα) is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium . Agonism of PPARα with genetic or pharmacological tools ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases in animal models . As such, PPARα is a promising drug target for diabetic retinopathy and age-related macular degeneration .

Methods of Application or Experimental Procedures

The PPARα agonists were synthesized using a 4-Benzyloxy-benzylamino Chemotype . The synthesized compounds were characterized and evaluated for their efficacy, potency, and isoform selectivity .

Results or Outcomes

The synthesized compounds showed proof-of-concept in vivo efficacy in a streptozotocin-induced vascular leakage model (rat) and preliminary pharmacokinetic assessment . They reached cellular potencies <50 nM and exhibited >2,700-fold selectivity for PPARα over other PPAR isoforms .

Medical Depigmentation

Specific Scientific Field

Summary of the Application

Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH) is an organic chemical in the phenol family with chemical formula C6H5CH2OC6H4OH . It is used as a topical drug for medical depigmentation .

Methods of Application or Experimental Procedures

Monobenzone is applied topically to permanently depigment normal skin surrounding vitiliginous lesions only in patients with disseminated (greater than 50 percent of body surface area) idiopathic vitiligo .

Results or Outcomes

The topical application of monobenzone in animals increases the excretion of melanin from melanocytes . The same action is thought to be responsible for the depigmenting effect of the drug in humans . Monobenzone may cause destruction of melanocytes and permanent depigmentation .

Synthesis of Biologically Active Compounds

Summary of the Application

4-(Benzyloxy)benzonitrile is a compound that can be used in the synthesis of biologically active compounds . These compounds have potential applications in the development of new drugs .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific biologically active compound being synthesized . Typically, this involves reactions under controlled conditions, followed by purification and characterization of the resulting compounds .

Results or Outcomes

The results or outcomes would also depend on the specific biologically active compound being synthesized . In general, the goal is to produce compounds with desirable biological activity, such as the ability to bind to a specific target protein or to inhibit a specific biological process .

Zukünftige Richtungen

While specific future directions for 4-(Benzyloxy)-1-bromo-2-fluorobenzene are not mentioned in the available resources, research on similar compounds continues to be a focus for many laboratories . These studies aim to explore the potential applications of these compounds in various fields, including medicinal chemistry.

Eigenschaften

IUPAC Name |

1-bromo-2-fluoro-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTJTXKQBSNGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624186 | |

| Record name | 4-(Benzyloxy)-1-bromo-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-1-bromo-2-fluorobenzene | |

CAS RN |

185346-79-6 | |

| Record name | 4-(Benzyloxy)-1-bromo-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)